1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene
Description
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and a 3-chloroprop-1-yn-1-yl group at the meta position. The trifluoromethyl group is strongly electron-withdrawing, while the propargyl chloride substituent introduces reactivity due to the sp-hybridized carbon-chlorine bond.
For example, cross-coupling reactions like Sonogashira (for alkyne introduction) or Wittig olefination (for alkene derivatives) are common for similar structures . A propargyl chloride group could be introduced via halogenation of a terminal alkyne precursor.
Properties
IUPAC Name |
1-(3-chloroprop-1-ynyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBSYEKUCWXCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Propyne Followed by Coupling
- Halogenation of Propyne: Propyne (methylacetylene) is halogenated to form 3-chloroprop-1-yn-1-yl chloride. This intermediate can be coupled with an aromatic nucleophile or used in substitution reactions to introduce the side chain.
Friedel-Crafts Substitution
- Friedel-Crafts Alkylation: The aromatic ring (e.g., 4-(trifluoromethyl)benzene) undergoes substitution with 3-chloroprop-1-yn-1-yl chloride under Friedel-Crafts conditions, typically catalyzed by Lewis acids such as aluminum chloride. This method allows direct attachment of the alkynyl side chain to the benzene ring.
Advanced Synthetic Methodologies
Recent research has demonstrated the utility of lithiation and aryne chemistry in synthesizing related substituted benzene derivatives:
Lithium Diisopropylamide (LDA)-Promoted Aryne Intermediates: The use of LDA in THF with hexamethylphosphoramide (HMPA) as an additive facilitates the generation of aryne intermediates from haloarenes. These intermediates can then react with nucleophiles such as lithium indenide to form substituted products with high regioselectivity and yields.
While this method is primarily reported for the synthesis of 3-arylindenes, it provides insight into the selective activation of aromatic C–Cl bonds in the presence of trifluoromethyl substituents and may be adapted for the preparation of 1-(3-chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene derivatives.
Reaction Conditions and Optimization
The following table summarizes typical reaction conditions reported for the key steps in the preparation of the target compound:
Research Findings and Analytical Data
The selective cleavage of aromatic C–Cl bonds in the presence of trifluoromethyl substituents has been demonstrated, enabling regioselective functionalization without affecting C–F bonds.
Purification typically involves extraction with dichloromethane, washing with brine, drying over sodium sulfate, and column chromatography on silica gel.
Spectroscopic data (e.g., ^1H NMR, ^13C NMR) confirm the structure and purity of the synthesized compounds, with characteristic signals for aromatic protons and alkyne carbons.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation of Propyne | Propyne, halogen source | Pd or Ni catalyst | Straightforward, scalable | Requires handling of reactive gases |
| Friedel-Crafts Alkylation | 4-(Trifluoromethyl)benzene, alkynyl chloride | AlCl3 or Lewis acid | Direct substitution | Sensitive to moisture, side reactions |
| Aryne Intermediate Approach | Haloarene with trifluoromethyl, LDA, HMPA | LDA, HMPA, THF | High regioselectivity, mild conditions | Limited substrate scope, specialized reagents |
Chemical Reactions Analysis
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures and solvents to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms.
Scientific Research Applications
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Note: references a similar compound with a trifluoromethoxy (-OCF₃) group, which is distinct but highlights the synthetic challenges of trifluoromethylated propargyl derivatives.
Electronic and Steric Effects
- Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group in the target compound is more electron-withdrawing than -OCF₃ (as in ), leading to greater deactivation of the aromatic ring toward electrophilic substitution .
- Propargyl Chloride vs. Alkenyl Chlorides : The linear sp-hybridized propargyl group in the target compound allows for faster nucleophilic substitution compared to the bent geometry of alkenyl chlorides (e.g., in ) .
- Steric Effects : Bulky substituents like the phenyl group in reduce reaction rates in cross-couplings, whereas the propargyl group’s compact structure minimizes steric hindrance .
Biological Activity
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by a unique structural combination of a chlorinated propynyl group and a trifluoromethyl-substituted benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.
The chemical structure of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene can be represented as follows:
This compound features a trifluoromethyl group that significantly influences its reactivity and interaction with biological targets.
The biological activity of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications that alter the function of these biomolecules, potentially resulting in therapeutic effects or toxicity depending on the biological context.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene. For instance, research on structurally related compounds has shown promising results against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Study:
In a study evaluating the anticancer properties of related compounds, it was found that certain derivatives exhibited significant cytotoxicity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines . The most potent compound in this study demonstrated an IC50 value in the low micromolar range, indicating strong antiproliferative effects.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Fluorinated compounds often display enhanced activity against bacterial strains due to increased lipophilicity and ability to penetrate bacterial membranes.
Case Study:
A recent investigation into the antibacterial activity of fluorinated benzene derivatives revealed that certain compounds showed effective inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene can be influenced by various substituents on the phenyl ring. The presence of electron-withdrawing groups like trifluoromethyl enhances the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and reactivity |
| Chlorine | Modifies electronic properties |
| Alkyl groups | Can enhance hydrophobic interactions |
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR identify substituent positions. The trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and propargyl chlorine (δ ~80–85 ppm in ¹³C) are diagnostic .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 234.03).
- DFT Calculations : Predict vibrational frequencies (IR) and electronic properties (HOMO-LUMO gaps) to validate experimental data .
What advanced strategies address stereoselective challenges in derivatizing the propargyl group?
Advanced Research Question
The propargyl moiety’s linear geometry complicates stereocontrol. Recent advances include:
- Photoredox/Nickel Dual Catalysis : Enables Z-selective alkylation under visible light (450 nm), leveraging radical intermediates .
- Chiral Ligands : Use of (R)-BINAP in Pd-catalyzed couplings to induce axial chirality .
Experimental Design : Monitor reaction progress via in situ Raman spectroscopy to track alkyne consumption .
How does the trifluoromethyl group influence electronic properties and reactivity?
Advanced Research Question
- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the benzene ring, directing electrophilic substitution to the meta position.
- Computational Insights : DFT studies show a 15–20% increase in C-F bond polarization compared to non-fluorinated analogs, enhancing halogen-bonding interactions .
Methodology : Electrostatic potential maps (MEPs) and Natural Bond Orbital (NBO) analysis quantify charge distribution .
What in vitro assays are suitable for evaluating biological activity, and how are false positives mitigated?
Advanced Research Question
- Targeted Assays : Screen against kinase enzymes (e.g., EGFR) due to -CF₃’s affinity for hydrophobic pockets. Use fluorescence polarization (FP) for binding affinity measurements .
- Counter-Screens : Include redox-sensitive assays (e.g., glutathione quenching) to rule out nonspecific thiol reactivity .
Data Interpretation : IC₅₀ values <10 μM suggest therapeutic potential, but confirm specificity via CRISPR-based gene knockout .
How can crystallographic data improve mechanistic understanding of its interactions?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Resolve π-π stacking between the benzene ring and protein aromatic residues (e.g., tyrosine). SHELX software refines thermal displacement parameters to identify dynamic binding regions .
- Twinned Data Analysis : For imperfect crystals, use SHELXL’s TWIN command to deconvolute overlapping reflections .
How do conflicting reactivity data in Sonogashira couplings arise, and how are they resolved?
Advanced Research Question
Contradictions : Discrepancies in yield (40–80%) may stem from:
- Catalyst poisoning (trace O₂ or H₂O).
- Competing Glaser coupling (dimerization of alkynes).
Resolution : - Design of Experiments (DoE) : Vary Pd:Cu ratios (1:1 to 1:4) and track by GC-MS.
- Additives : Use tetrabutylammonium iodide (TBAI) to suppress homocoupling .
What computational tools predict structure-activity relationships (SAR) for drug design?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., GROMACS) to assess -CF₃’s role in hydrophobic interactions.
- QSAR Models : Train on IC₅₀ data from analogs (e.g., 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene) to predict bioactivity .
Validation : Cross-check with experimental Ki values from surface plasmon resonance (SPR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
